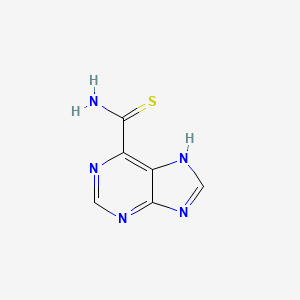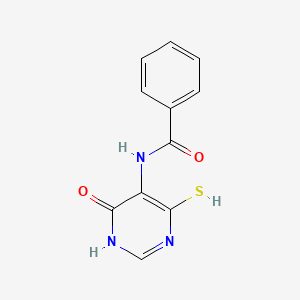![molecular formula C7H7N3O2S B12930774 7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide CAS No. 111730-40-6](/img/structure/B12930774.png)
7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide: is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its wide range of applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this synthesis include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) due to their efficiency and eco-friendliness. MCRs reduce synthetic time, labor, and cost, and minimize the use of toxic chemicals. The use of microwave irradiation and polyphosphoric acid (PPA) as a catalyst can further enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of a wide variety of derivatives with potential biological activities .
Biology and Medicine: In biology and medicine, this compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent. It has been studied for its potential to inhibit enzymes such as cyclin-dependent kinases (CDKs) and to interfere with DNA replication in cancer cells .
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to act as a scaffold for the design of bioactive molecules makes it valuable for drug discovery and development .
Mécanisme D'action
The mechanism of action of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide involves its interaction with various molecular targets. For example, it can inhibit the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression. Additionally, the compound may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
Thiazolo[3,2-a]pyridine derivatives: These compounds share a similar thiazole-pyridine fused ring structure and exhibit comparable biological activities.
Oxazolo[3,2-a]pyridine derivatives: These compounds have an oxazole ring fused to a pyridine ring and also show significant biological properties.
Uniqueness: The uniqueness of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide lies in its specific thiazole-pyrimidine fused ring structure, which imparts distinct chemical and biological properties. This structure allows for versatile modifications and the development of a wide range of derivatives with potential therapeutic applications .
Propriétés
Numéro CAS |
111730-40-6 |
|---|---|
Formule moléculaire |
C7H7N3O2S |
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
7-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H7N3O2S/c8-6(12)4-3-5(11)9-7-10(4)1-2-13-7/h3H,1-2H2,(H2,8,12) |
Clé InChI |
NVNNTVUIKJMUPC-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=NC(=O)C=C(N21)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


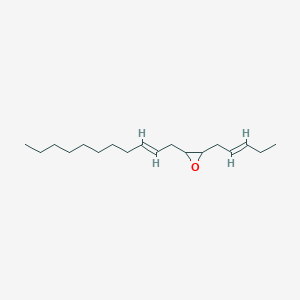
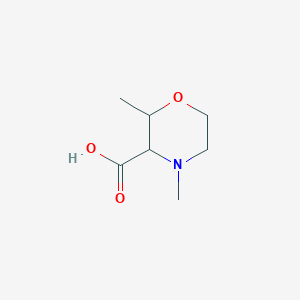
![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)

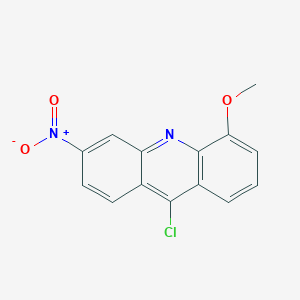

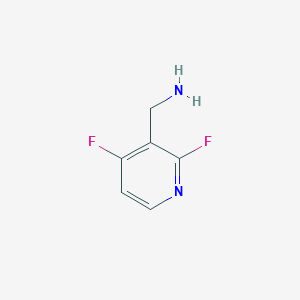
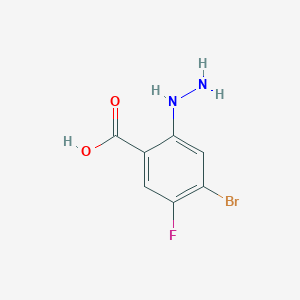
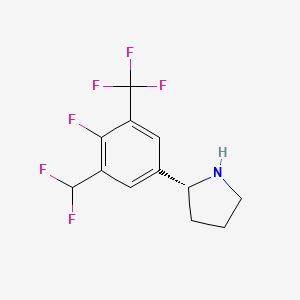
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
